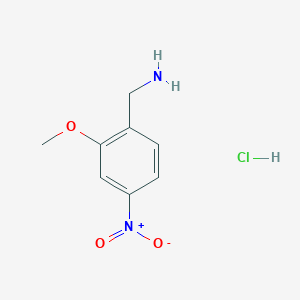
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant structural motif found in various natural products and therapeutic lead compounds. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly methods and sustainable synthetic methodologies, such as MCRs, are on the rise due to their efficiency and reduced environmental impact .
化学反应分析
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antineuroinflammatory and neuroprotective effects.
Industry: It is used in the development of chiral scaffolds for asymmetric catalysis and other industrial applications
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the propan-2-ol group.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-6-yl)propan-2-ol is unique due to the presence of the propan-2-ol group, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-(1,2,3,4-tetrahydroisoquinolin-6-yl)propan-2-ol |
InChI |
InChI=1S/C12H17NO/c1-12(2,14)11-4-3-10-8-13-6-5-9(10)7-11/h3-4,7,13-14H,5-6,8H2,1-2H3 |
InChI 键 |
NDAUEUATILUNJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC2=C(CNCC2)C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




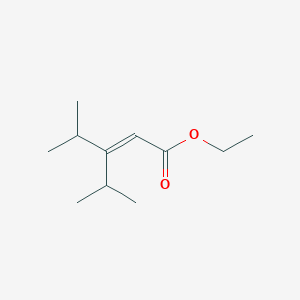

![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
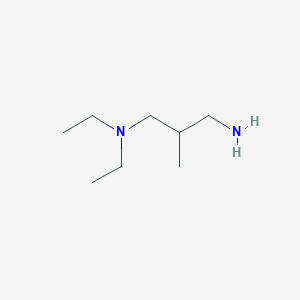
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
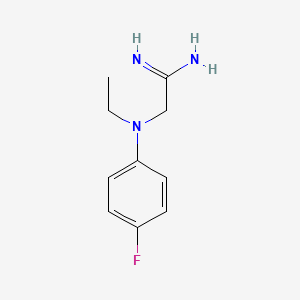
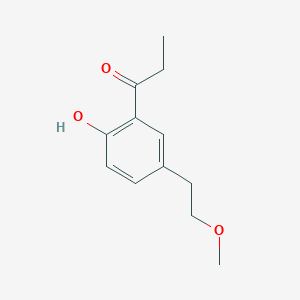

![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
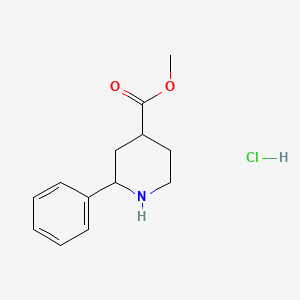
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
